![molecular formula C27H45IN2 B1678664 1-Benzyl-3-cetyl-2-methylimidazolium iodide CAS No. 278603-08-0](/img/structure/B1678664.png)
1-Benzyl-3-cetyl-2-methylimidazolium iodide
Vue d'ensemble
Description
1-Benzyl-3-cetyl-2-methylimidazolium iodide (BCMI) is a quaternary ammonium salt, which is synthesized from 1-benzyl-3-cetyl-2-methylimidazole (BCM) and iodide ions. The BCMI salt is a highly efficient reagent used in organic synthesis and has a wide range of applications in the scientific research field. It is used as a catalyst in organic synthesis, as a surfactant in biotechnology, and as a ligand in drug discovery. BCMI is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Antimicrobial Agent
NH125 and its analogues have been found to possess potent antibacterial and antifungal activities . They can eradicate both bacterial and fungal biofilms and rapidly eliminate MRSA persister cells in stationary phase . These properties suggest that NH125 could have a significant impact on persister- and biofilm-related problems in numerous biomedical applications .
Broad-Spectrum Inhibitor of Virus Entry
NH125 has been identified as a broad-spectrum inhibitor of virus entry . It has been shown to inhibit infection by VSV pseudotypes containing the envelope glycoproteins of viruses that are known to enter cells in a pH-dependent manner, such as avian influenza virus (H5N1), Ebola virus, and Lassa virus .
Inhibitor of Bacterial Histidine Kinases
NH125 has been reported to inhibit the activity of bacterial histidine kinases . This suggests that it could be used to target bacterial signaling pathways, potentially leading to new antimicrobial strategies .
Inhibitor of Eukaryotic Elongation Factor 2 (eEF2) Kinase
NH125 is a widely accepted inhibitor of mammalian eEF2 kinase . This kinase is involved in protein translation and its inhibition could potentially affect cellular growth and stress responses .
Anti-Proliferation Agent Against Cancer Cells
NH125 has been found to be an efficacious anti-proliferation agent against different cancer cells . This suggests that it could be used as a potential anticancer drug .
Regulator of Cholesterol Metabolism
Research has shown that targeting EEF2K, which NH125 inhibits, can regulate cholesterol metabolism . This could potentially be used to inhibit tumor development .
Mécanisme D'action
NH125, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide or eEF-2 Kinase Inhibitor, is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) and has been widely studied for its potential in cancer treatment .
Target of Action
NH125 primarily targets the eukaryotic elongation factor 2 kinase (eEF2K) . eEF2K is a unique protein kinase involved in calmodulin-mediated signaling pathways . It plays a crucial role in protein synthesis by regulating the elongation step of protein synthesis .
Mode of Action
NH125 inhibits eEF2K activity, but interestingly, it also induces the phosphorylation of eEF2 . It has been found that NH125 competes with calmodulin rather than ATP as a mechanism of action .
Biochemical Pathways
The inhibition of eEF2K by NH125 affects the protein synthesis pathway. The phosphorylation of eEF2 on its highly conserved Thr56 residue inhibits its activity and thereby negatively regulates protein synthesis . This regulation of protein synthesis is particularly important in cancer cells, where protein synthesis is often upregulated.
Result of Action
The inhibition of eEF2K by NH125 has been linked to apoptotic and autophagic cancer cell death, as well as decreased VEGF levels and angiogenesis . Moreover, the induction of eEF2 phosphorylation by NH125 has been associated with the inhibition of cancer cell growth .
Propriétés
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
Record name | NH125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
CAS RN |
278603-08-0 | |
Record name | NH125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NH125 affect bacterial cells?
A2: Studies suggest NH125 acts against bacteria by disrupting their lipid bilayers, similar to a detergent. This leads to membrane permeabilization and ultimately cell death. [] This mechanism is particularly effective against persistent cells, which are typically tolerant to conventional antibiotics. []
Q2: Can you elaborate on NH125's impact on bacterial biofilms?
A3: NH125 exhibits potent activity against bacterial biofilms, effectively disrupting and eradicating them. [, ] Studies have shown its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). [] This activity makes it a promising candidate for addressing biofilm-related infections.
Q3: What is the molecular formula and weight of NH125?
A3: While the provided research papers don't explicitly state the molecular formula and weight of NH125, these can be deduced from its chemical name, 1-Benzyl-3-cetyl-2-methylimidazolium iodide. The molecular formula is C28H49IN2 and the molecular weight is 524.6 g/mol.
Q4: Is there any spectroscopic data available for NH125?
A4: The provided research papers do not discuss spectroscopic data for NH125.
Q5: How does modifying the structure of NH125 affect its activity against MRSA persister cells?
A6: Research has shown that N-arylated analogues of NH125 demonstrate significantly improved biofilm eradication potency and rapid persister-cell-killing activities against MRSA compared to the parent compound. [] Specifically, introducing an N-aryl group to the imidazolium core of NH125 appears to enhance these activities.
Q6: What is known about the stability of NH125?
A7: One study found that an N-arylated NH125 analogue exhibited comparable shelf-stability to the disinfectant benzyldimethylhexadecylammonium chloride (16-BAC) over 111 days of storage. []
Q7: Has NH125 demonstrated efficacy in any in vivo models?
A8: Yes, NH125 has shown promising results in preclinical studies. For instance, it significantly reduced tumor volume in a mouse model of glioblastoma when delivered via encapsulated PEG–PCL nanoparticles. [] Additionally, it has shown efficacy in a rat model of hypertension, where it reduced blood pressure, inflammatory markers, and vascular hypertrophy. []
Q8: Are there any known mechanisms of resistance to NH125?
A10: Research suggests that P-glycoprotein (P-gp), a transmembrane efflux pump, can mediate resistance to NH125. [] This is a common mechanism of resistance observed with many chemotherapeutic agents, suggesting that combining NH125 with P-gp inhibitors could potentially enhance its efficacy.
Q9: What information is available regarding the toxicity and safety profile of NH125?
A9: While the provided research highlights the potential therapeutic applications of NH125, detailed data on its toxicity and safety profile are limited in these papers. Further investigation is required to fully elucidate its safety profile for potential clinical applications.
Q10: Have any specific drug delivery systems been explored for NH125?
A12: Yes, one study successfully employed encapsulated PEG–PCL nanoparticles for the delivery of NH125 in a glioblastoma mouse model. [] This approach led to sustained drug release and a significant reduction in tumor volume, suggesting the potential of nanoformulations for improving NH125 delivery.
Q11: What analytical techniques have been used to study the effects of NH125?
A13: Several analytical techniques have been employed to investigate NH125's effects. These include Western blotting to assess protein expression and phosphorylation levels, [, , ] real-time PCR for gene expression analysis, [] fluorescence-based assays to measure bacterial membrane permeabilization, [] and cell viability assays to determine the compound's effect on cell growth and survival. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.